

5-Bromo-2-phenoxyypyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-phenoxyypyridine**

Cat. No.: **B1291995**

[Get Quote](#)

In-Depth Technical Guide to 5-Bromo-2-phenoxyypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of **5-Bromo-2-phenoxyypyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

5-Bromo-2-phenoxyypyridine is a substituted pyridine derivative featuring a bromine atom at the 5-position and a phenoxy group at the 2-position of the pyridine ring. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Property	Value
Chemical Formula	C ₁₁ H ₈ BrNO
Molecular Weight	250.09 g/mol
CAS Number	59717-96-3

Synthetic Approaches and Experimental Protocols

The synthesis of **5-Bromo-2-phenoxyypyridine** can be achieved through various synthetic routes, primarily involving the coupling of a substituted pyridine with a phenol derivative. While specific, detailed protocols for its direct synthesis are not abundantly available in the public domain, a common approach involves a nucleophilic aromatic substitution reaction.

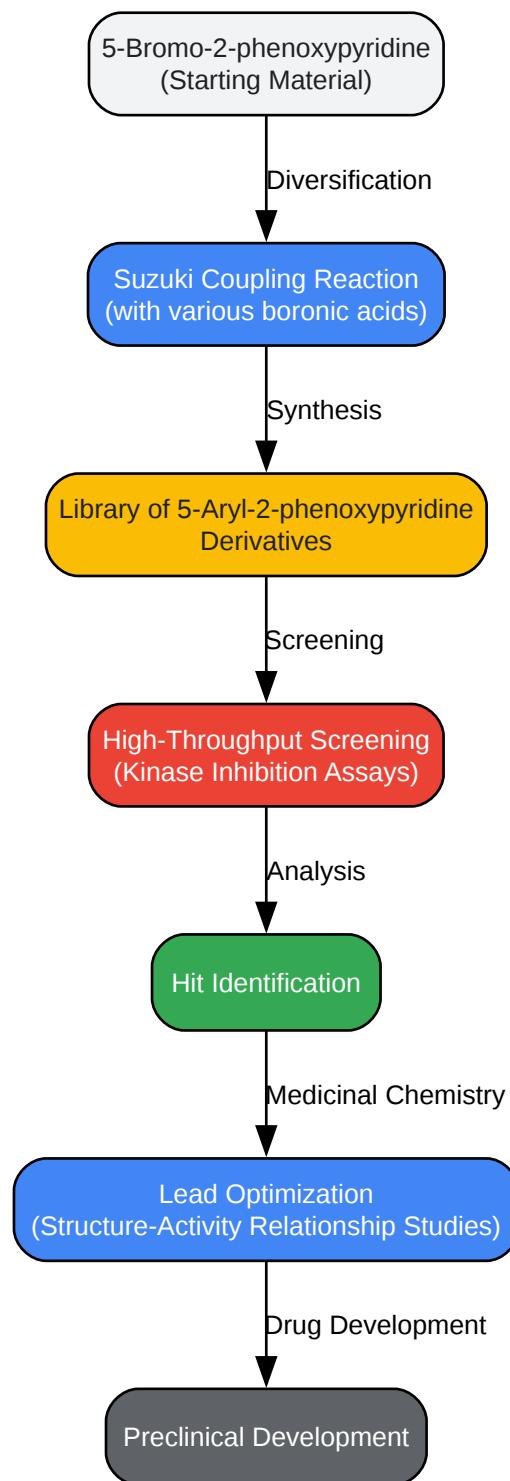
A plausible synthetic pathway involves the reaction of 2,5-dibromopyridine with phenol in the presence of a suitable base and catalyst. The phenoxy group preferentially substitutes the bromine at the 2-position due to the electronic nature of the pyridine ring.

Illustrative Experimental Protocol (Generalized):

- **Reaction Setup:** A reaction vessel is charged with 2,5-dibromopyridine, phenol, a base such as potassium carbonate (K_2CO_3), and a polar aprotic solvent like dimethylformamide (DMF).
- **Catalysis:** A copper-based catalyst, such as copper(I) iodide (CuI), is often employed to facilitate the coupling reaction.
- **Reaction Conditions:** The mixture is heated to an elevated temperature (typically in the range of 100-150 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to yield pure **5-Bromo-2-phenoxyypyridine**.

Applications in Research and Drug Development

The **5-Bromo-2-phenoxyypyridine** scaffold is a valuable pharmacophore in drug discovery due to the presence of the reactive bromine atom, which allows for further molecular diversification through cross-coupling reactions.


The phenoxyypyridine motif itself is found in a variety of biologically active molecules, including those with insecticidal and fungicidal properties.^[1] In the context of human therapeutics, this scaffold is explored for the development of novel kinase inhibitors.^[2] Kinases are a class of

enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine and phenoxy moieties can engage in key interactions within the ATP-binding pocket of kinases.

The bromine atom on the **5-Bromo-2-phenoxyypyridine** molecule serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the generation of a library of derivatives that can be screened for activity against different biological targets.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for utilizing **5-Bromo-2-phenoxyypyridine** in a drug discovery program targeting protein kinases.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using **5-Bromo-2-phenoxyypyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- To cite this document: BenchChem. [5-Bromo-2-phenoxy pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1291995#5-bromo-2-phenoxy pyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1291995#5-bromo-2-phenoxy pyridine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com